molecular formula C8H12O4 B8653511 2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester

2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester

Cat. No. B8653511
M. Wt: 172.18 g/mol
InChI Key: BEPDBZBIHYPLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2H-Pyran-2-carboxylic acid, 3,6-dihydro-6-methoxy-, methyl ester

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-10-7-5-3-4-6(12-7)8(9)11-2/h3,5-7H,4H2,1-2H3

InChI Key

BEPDBZBIHYPLTB-UHFFFAOYSA-N

Canonical SMILES

COC1C=CCC(O1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above-obtained solution was cooled to -70° C. in a dry ice-acetone bath. To this solution were successively added 88 mg (1 mmole) of methyl glyoxylate and 0.168 g (2 mmole) of 1-methoxy-1,3-butadiene. Reaction was then allowed to proceed at -30° C. for 3 hours, and 10 ml of a sodium hydrogencarbonate aqueous solution was added to the reaction mixture to terminate the reaction. This reaction mixture was filtered through Celite and then subjected to extraction once with a 20 ml of diethyl ether and twice with 20 ml of ethyl acetate. The extract was dried over anhydrous magnesium sulfate. Thereafter, the solvent was removed by evaporation, and the residue was purified by silica gel column chromatography (200 mesh; developing solvent: hexane/ethyl acetate=10/1), thereby obtaining 0.12 g of desired optically active 2-methoxy-6-methoxycarbonyl-5,6-dihydropyran (yield: 79%).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.168 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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